molecular formula C11H22ClFN2O2 B2851086 rac-tert-butylN-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamatehydrochloride CAS No. 2361610-28-6

rac-tert-butylN-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamatehydrochloride

Cat. No.: B2851086
CAS No.: 2361610-28-6
M. Wt: 268.76
InChI Key: TWHYVBMVEBYSQS-JHQAJZDGSA-N
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Description

Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.72 g/mol CAS Identifier: EN300-43394158 (assigned by Enamine Ltd) Structural Features:

  • A cyclopentane ring with (1R,3R) stereochemistry.
  • Fluorine substitution at the 1-position of the cyclopentyl ring.
  • A tert-butyl carbamate group attached via a methylene bridge to the 3-amino group.
  • Hydrochloride salt form, enhancing solubility and stability .

The fluorine atom and rigid cyclopentane scaffold may influence target binding and lipophilicity .

Properties

IUPAC Name

tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2.ClH/c1-10(2,3)16-9(15)14-7-11(12)5-4-8(13)6-11;/h8H,4-7,13H2,1-3H3,(H,14,15);1H/t8-,11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHYVBMVEBYSQS-JHQAJZDGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC(C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@]1(CC[C@H](C1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a palladium complex. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl]carbamate;hydroch

Biological Activity

rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H21FN2O2
  • Molecular Weight : 232.29 g/mol
  • CAS Number : 2361864-77-7

The compound acts primarily as a modulator of neurotransmitter systems, particularly affecting the glutamatergic and dopaminergic pathways. Its structure suggests that it may interact with specific receptors in the brain, potentially influencing mood and cognitive functions.

Biological Activity

The biological activity of rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride can be categorized into several key areas:

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuroprotective properties. Studies have shown that it can reduce neuronal apoptosis in models of neurodegeneration, suggesting a role in protecting against diseases like Alzheimer's and Parkinson's.

2. Antidepressant Activity

Preclinical studies suggest that rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride may possess antidepressant-like effects. Animal models demonstrated increased locomotor activity and reduced despair-like behavior in forced swim tests, indicating potential efficacy as an antidepressant.

3. Analgesic Properties

The compound has also been investigated for its analgesic properties. In pain models, it showed significant reduction in pain responses, suggesting a possible mechanism involving modulation of pain pathways.

Case Studies and Research Findings

StudyFindings
Neuroprotection in vitro Demonstrated significant reduction in cell death in neuronal cultures exposed to neurotoxic agents (e.g., glutamate) .
Antidepressant-like effects In forced swim tests, subjects treated with the compound showed decreased immobility time compared to controls .
Analgesic effects In animal models, the compound reduced pain response significantly compared to baseline measurements .

Safety and Toxicology

While initial studies indicate promising biological activities, comprehensive toxicological assessments are necessary. Safety data sheets indicate that the compound should be handled with care due to potential irritative properties.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of carbamate compounds exhibit anticancer properties. For example, studies have shown that structurally similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of specific oncogenic pathways .

Neurological Applications

The structure of rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride suggests potential use in neurological disorders. Compounds with similar amino cyclopentane structures have been explored for their effects on neurotransmitter systems, indicating possible applications in treating conditions like anxiety and depression .

Antiviral Properties

There is emerging evidence that carbamate derivatives can have antiviral effects. For instance, modifications to the carbamate structure may enhance activity against viral polymerases, which could be beneficial in developing treatments for viral infections such as influenza .

Synthesis and Characterization

The synthesis of rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride typically involves:

  • Starting Materials : tert-butyl carbamate and 1-fluorocyclopentyl amine.
  • Reaction Conditions : The reaction is generally carried out under controlled temperature and pH conditions to ensure optimal yield and purity.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of related carbamate derivatives. They found that specific modifications led to enhanced cytotoxicity against human cancer cell lines, demonstrating the importance of structural optimization in drug design .

Case Study 2: Neuropharmacological Effects

A study focusing on similar amino-cyclopentane derivatives reported their effects on serotonin receptors. The findings suggested potential therapeutic benefits for mood disorders, highlighting the need for further exploration into the pharmacodynamics of rac-tert-butyl N-{[(1R,3R)-3-amino-1-fluorocyclopentyl]methyl}carbamate hydrochloride .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibits cell proliferation in cancer linesInduces apoptosis; effective against breast/colon cancer
Neurological DisordersPotential treatment for anxiety/depressionModulates neurotransmitter systems; needs further study
Antiviral PropertiesPossible efficacy against viral polymerasesEnhances antiviral activity; relevant for influenza treatment

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Cyclopentyl Derivatives

rac-tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate hydrochloride (CAS 2402789-22-2)

Molecular Formula : C₁₂H₁₄ClF₂N₂O₂
Molecular Weight : 272.7 g/mol
Key Differences :

  • Fluorination Pattern: Contains 4,4-difluoro substitution on the cyclopentane ring, increasing electronegativity and steric bulk compared to the monofluoro target compound.
  • Stereochemistry : (1R,2R) configuration alters spatial orientation of functional groups.
rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate hydrochloride (EN300-43394154)

Molecular Formula : C₁₂H₁₆ClF₂N₂O₂
Molecular Weight : 299.72 g/mol
Key Differences :

  • Replaces cyclopentane with a 2,2-difluorocyclopropane ring, introducing greater ring strain and conformational rigidity.
  • Impact : Cyclopropane’s unique geometry may enhance binding selectivity in enzyme pockets but reduce solubility .

Non-Fluorinated Cyclopentane Analogues

tert-butyl N-[trans-3-aminocyclopentyl]carbamate (CAS 947732-58-3)

Molecular Formula : C₁₀H₂₀N₂O₂
Molecular Weight : 200.28 g/mol
Key Differences :

  • Lacks fluorine and hydrochloride salt.
  • Impact : Reduced lipophilicity (logP) and lower solubility in polar solvents. The absence of fluorine may decrease metabolic stability .
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate hydrochloride (CAS 489446-79-9)

Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 196.08 g/mol Key Differences:

  • Replaces tert-butyl carbamate with a methyl ester group.
  • Impact : Ester groups are more hydrolytically labile than carbamates, affecting in vivo stability. The smaller methyl group may reduce steric hindrance .

Aromatic Carbamate Derivatives

(S)-tert-butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate (CAS 266369-42-0)

Molecular Formula: C₁₃H₁₉NO₃ Molecular Weight: 237.30 g/mol Key Differences:

  • Incorporates a phenyl ring with a 3-hydroxy substituent instead of a cyclopentane.
  • The hydroxyl group improves water solubility .

Tabulated Comparison of Key Properties

Compound (CAS/ID) Molecular Weight (g/mol) Fluorine Substituents Salt Form Key Functional Group
Target (EN300-43394158) 241.72 1-Fluoro Hydrochloride tert-butyl carbamate
CAS 2402789-22-2 272.7 4,4-Difluoro Hydrochloride tert-butyl carbamate
CAS 947732-58-3 200.28 None Free base tert-butyl carbamate
CAS 489446-79-9 196.08 None Hydrochloride Methyl ester
CAS 266369-42-0 237.30 None Free base Phenyl-hydroxyethyl carbamate

Research Findings and Implications

  • Fluorine Effects: Monofluoro derivatives (target compound) balance lipophilicity and solubility, whereas difluoro analogues (CAS 2402789-22-2) may exhibit enhanced target affinity but higher metabolic resistance .
  • Salt Forms : Hydrochloride salts (target, CAS 489446-79-9) improve aqueous solubility, critical for oral bioavailability .
  • Structural Rigidity : Cyclopropane derivatives (EN300-43394154) offer rigidity for selective binding but pose synthetic challenges .
  • Carbamate vs. Ester : Carbamates (target, CAS 947732-58-3) provide superior hydrolytic stability compared to esters (CAS 489446-79-9) .

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